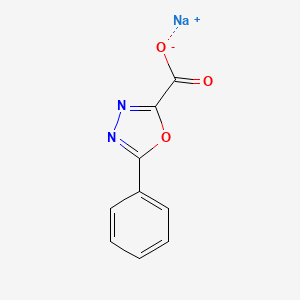

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and substituents. According to PubChem database records, this compound is assigned the molecular formula Carbon 9 Hydrogen 5 Nitrogen 2 Sodium Oxygen 3, with a Chemical Abstracts Service registry number of 1193387-87-9. The systematic name reflects the hierarchical naming system that prioritizes the oxadiazole ring as the parent structure, with positional numbering that identifies the phenyl group at position 5 and the carboxylate group at position 2 of the heterocyclic ring system.

The structural identification of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate reveals a complex molecular architecture that integrates multiple functional elements within a compact framework. The core 1,3,4-oxadiazole ring system consists of a five-membered aromatic heterocycle containing one oxygen atom at position 1 and two nitrogen atoms at positions 3 and 4, respectively. This heterocyclic ring provides the fundamental structural backbone for the molecule, while the phenyl substituent at position 5 introduces aromatic character and increases the overall molecular stability through conjugation effects. The carboxylate functional group at position 2 exists in its deprotonated form as a sodium salt, which significantly influences the compound's solubility characteristics and ionic properties.

| Structural Component | Position | Chemical Identity | Functional Role |

|---|---|---|---|

| Core Heterocycle | Positions 1-5 | 1,3,4-Oxadiazole Ring | Aromatic backbone with electron-deficient character |

| Aromatic Substituent | Position 5 | Phenyl Group | Conjugation enhancement and stability |

| Carboxyl Function | Position 2 | Carboxylate (Sodium Salt) | Ionic character and solubility modification |

| Heteroatoms | Positions 1, 3, 4 | Oxygen and Nitrogen | Electronic properties and reactivity sites |

The three-dimensional molecular geometry of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate exhibits characteristics typical of planar aromatic systems with extended conjugation. The oxadiazole ring adopts a planar configuration that facilitates orbital overlap and maintains aromaticity throughout the heterocyclic system. The phenyl substituent at position 5 can rotate around the carbon-carbon bond connecting it to the oxadiazole ring, although steric interactions may restrict this rotation to specific preferred conformations. The carboxylate group introduces additional complexity to the molecular geometry, as the negatively charged oxygen atoms can participate in electrostatic interactions with the sodium counterion and surrounding solvent molecules.

Historical Development of Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of oxadiazole derivatives in heterocyclic chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of 1,2,4-oxadiazoles, initially named furo[ab1]diazoles. This foundational discovery established the groundwork for subsequent investigations into the diverse family of oxadiazole isomers, including the 1,3,4-oxadiazole system that forms the core structure of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate. The early decades following this initial synthesis were characterized by limited research activity, with only occasional publications addressing the chemistry of these five-membered heterocycles until the early 1960s, when renewed interest in oxadiazole chemistry began to emerge.

The period from 1960 to 1980 marked a significant acceleration in oxadiazole research, driven by growing recognition of their potential biological activities and unique chemical properties. During this era, synthetic chemists developed numerous preparatory methods for oxadiazole derivatives, with particular emphasis on the 1,3,4-oxadiazole isomer due to its superior stability and synthetic accessibility. The development of cyclodehydration reactions using various reagents such as phosphorous oxychloride, thionyl chloride, and polyphosphoric acid enabled efficient synthesis of substituted 1,3,4-oxadiazoles from readily available starting materials, including acid hydrazides and carboxylic acids. These synthetic advances laid the foundation for the systematic exploration of structure-activity relationships that would characterize subsequent decades of oxadiazole research.

The contemporary era of oxadiazole chemistry, spanning from 1980 to the present, has witnessed unprecedented growth in both synthetic methodology and biological applications. This period has been marked by the discovery of potent biological activities associated with oxadiazole derivatives, including antimicrobial, anticancer, and antiviral properties that have attracted significant pharmaceutical interest. The development of sophisticated analytical techniques and computational methods has enabled detailed characterization of oxadiazole structures and their interactions with biological targets, leading to rational design approaches for new derivatives with enhanced activity profiles.

| Historical Period | Key Developments | Representative Compounds | Research Focus |

|---|---|---|---|

| 1884-1960 | Initial synthesis and basic characterization | Simple oxadiazole isomers | Fundamental chemistry |

| 1960-1980 | Synthetic methodology development | Substituted 1,3,4-oxadiazoles | Structure-activity relationships |

| 1980-2000 | Biological activity discovery | Pharmaceutical derivatives | Drug development applications |

| 2000-Present | Advanced synthesis and applications | Complex multifunctional derivatives | Targeted therapy and materials science |

The evolution of oxadiazole chemistry has been accompanied by significant advances in understanding the electronic properties and reactivity patterns of these heterocyclic systems. Research has established that oxadiazoles are electron-deficient aromatic systems that readily participate in nucleophilic substitution reactions while being relatively inert toward electrophilic attack. This unique reactivity profile has enabled the development of sophisticated synthetic strategies for introducing diverse substituents at specific positions of the oxadiazole ring, leading to libraries of compounds with tailored properties for specific applications.

Position Within the 1,3,4-Oxadiazole Chemical Family

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate occupies a distinctive position within the 1,3,4-oxadiazole chemical family as a representative of carboxylate-functionalized derivatives that combine the fundamental heterocyclic framework with ionic character. The 1,3,4-oxadiazole family encompasses four distinct regioisomeric forms based on the relative positions of nitrogen and oxygen atoms within the five-membered ring system: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, the 1,3,4-oxadiazole configuration has emerged as the most extensively studied and synthetically accessible, largely due to its enhanced stability under physiological conditions and favorable pharmacokinetic properties.

The structural characteristics of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate reflect several key features that define the 1,3,4-oxadiazole chemical family. The heterocyclic ring system exhibits marked electron deficiency due to the presence of electronegative nitrogen and oxygen atoms, which creates electrophilic carbon centers at positions 2 and 5 that are susceptible to nucleophilic attack. This electronic distribution pattern is fundamental to the reactivity profile of 1,3,4-oxadiazole derivatives and influences their biological activity through interactions with nucleophilic sites on biological macromolecules. The planar aromatic structure facilitates π-stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen and oxygen atoms serve as hydrogen bond acceptors in molecular recognition processes.

Within the broader context of substituted 1,3,4-oxadiazoles, sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate represents a significant structural class characterized by the presence of both aromatic and carboxylate substituents. Research has demonstrated that 2,5-disubstituted 1,3,4-oxadiazoles constitute the most pharmaceutically relevant subfamily, with numerous compounds showing potent biological activities across diverse therapeutic areas. The specific substitution pattern found in sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, featuring a phenyl group at position 5 and a carboxylate function at position 2, is particularly noteworthy because it combines the lipophilic character of the aromatic substituent with the hydrophilic properties of the ionic carboxylate group.

| Compound Class | Structural Features | Representative Examples | Biological Significance |

|---|---|---|---|

| Simple 1,3,4-Oxadiazoles | Unsubstituted or monosubstituted ring | 1,3,4-Oxadiazole | Fundamental reactivity studies |

| 2-Substituted Derivatives | Single substituent at position 2 | 2-Phenyl-1,3,4-oxadiazole | Intermediate complexity |

| 5-Substituted Derivatives | Single substituent at position 5 | 5-Methyl-1,3,4-oxadiazole | Synthetic intermediates |

| 2,5-Disubstituted Derivatives | Substituents at both positions 2 and 5 | Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate | Pharmaceutical applications |

The comparative analysis of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate with other members of the 1,3,4-oxadiazole family reveals several distinguishing characteristics that contribute to its unique chemical profile. Unlike simple alkyl-substituted oxadiazoles, the presence of the phenyl group introduces additional aromatic character and extends the conjugated π-electron system, which can influence both the electronic properties and the biological activity of the compound. The carboxylate functionality differentiates this compound from neutral oxadiazole derivatives by introducing ionic character that significantly affects solubility, membrane permeability, and protein binding characteristics.

Properties

IUPAC Name |

sodium;5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUMDBTXUDBJGO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-87-9 | |

| Record name | sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid

Method 1: Cyclization of Benzoyl Hydrazide with Diacids or Derivatives

- Step 1: React benzoic acid hydrazide (benzoyl hydrazide) with oxalic acid or its esters (e.g., diethyl oxalate) in the presence of a dehydrating agent such as phosphorus oxychloride.

- Step 2: Heat the mixture under reflux for several hours (typically 6–7 hours).

- Step 3: Cool and pour the reaction mixture onto crushed ice.

- Step 4: Isolate the crude product by filtration.

Reaction Scheme:

$$

\text{Benzoyl hydrazide} + \text{Oxalic acid derivative} \xrightarrow{\text{POCl}_3, \text{reflux}} \text{5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid}

$$

Method 2: Photoredox Catalysis

- Step 1: Mix benzaldehyde, a suitable nitrogen source (e.g., hydrazide), and an oxidant (such as a hypervalent iodine reagent) in a solvent like dichloromethane.

- Step 2: Irradiate with visible light (e.g., white LED) under inert atmosphere.

- Step 3: Monitor reaction by thin-layer chromatography (TLC).

- Step 4: Purify the product by column chromatography.

Reaction Scheme:

$$

\text{Benzaldehyde} + \text{Hydrazide} + \text{Oxidant} \xrightarrow{\text{Light, DCM}} \text{5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid}

$$

Conversion to Sodium Salt

- Dissolve the crude or purified 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in water or aqueous ethanol.

- Add a stoichiometric amount of sodium bicarbonate or sodium hydroxide solution to neutralize the acid and form the sodium salt.

- Isolate the sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate by filtration or evaporation, followed by recrystallization from suitable solvents.

Reaction Scheme:

$$

\text{5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid} + \text{NaHCO}3 \rightarrow \text{Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate} + \text{CO}2 + \text{H}_2\text{O}

$$

Experimental Data and Yields

Table 1: Comparative Data for Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| POCl₃ Cyclization | Benzoyl hydrazide, oxalic acid, POCl₃, reflux | 60–80 | Widely used, scalable, robust |

| Photoredox | Benzaldehyde, hydrazide, oxidant, light | 50–70 | Milder, avoids harsh dehydrating agents |

| Salt Formation | NaHCO₃ or NaOH, aqueous medium | >95 | Simple, high yield, mild conditions |

Yields are representative and may vary depending on scale and purification steps.

Research Findings and Analytical Characterization

- The POCl₃-mediated cyclization is the most established method for preparing the oxadiazole core, offering high yields and reproducibility.

- Photoredox catalysis is a modern alternative, providing access to similar products under milder conditions, though with moderate yields and requiring photochemical equipment.

- Conversion to the sodium salt is straightforward and quantitative under mild aqueous conditions.

- Purity and structure are confirmed by spectroscopic techniques (NMR, IR) and chromatographic purity (HPLC >95%).

Notes and Best Practices

- Reaction temperature and time are critical for maximizing yield and purity, especially in cyclization steps.

- Neutralization to form the sodium salt should be monitored to avoid excess base, which may cause hydrolysis or side reactions.

- The use of TLC and spectroscopic analysis is recommended for reaction monitoring and product verification.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate. These compounds have been shown to inhibit the growth of various cancer cell lines:

These compounds exhibit significant cytotoxicity against various cancer types, with some showing IC50 values lower than standard chemotherapeutic agents.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate also possess anti-inflammatory properties comparable to established drugs like Indomethacin and Acetylsalicylic acid:

| Compound | Anti-inflammatory Activity (%) | Reference |

|---|---|---|

| Derivative A (specific structure) | 61.9 | |

| Indomethacin (standard) | 64.3 |

The presence of specific substituents on the oxadiazole ring enhances these effects.

Agricultural Applications

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate has been explored for its potential as a herbicide and insecticide due to its biological activity against various pests:

Herbicidal Properties

Studies have demonstrated that oxadiazoles are effective against common weeds:

These compounds disrupt the growth of target species while showing minimal toxicity to non-target plants.

Antimicrobial Activity

The antimicrobial properties of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate extend to its effectiveness against bacteria and fungi:

This broad-spectrum activity positions it as a promising candidate for agricultural applications.

Material Science Applications

Oxadiazoles are also being investigated for their utility in developing new materials due to their unique electronic properties. Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate can be incorporated into polymers or coatings that require enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism by which Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate:

Electronic and Reactivity Comparisons

- Electron Injection Efficiency: The thiol derivative (5-phenyl-1,3,4-oxadiazole-2-thiol) exhibits superior light-harvesting efficiency (LHE = 0.92) compared to carboxylate derivatives due to its lower LUMO energy (-2.78 eV), facilitating electron transfer to TiO2 in DSSCs .

- Solubility: Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate is water-soluble, unlike its ethyl ester or thiol analogs, which require organic solvents (e.g., ethanol, DCM) for processing .

- Synthetic Accessibility : Ethyl esters are typically synthesized via cyclization of aldehydes under visible light (68–87% yields) , while the sodium salt is likely obtained through saponification of the ester . Thiol derivatives require additional steps, such as reacting hydrazides with Lawesson’s reagent .

Research Findings and Data Tables

Table 2: Electronic Properties (DFT Calculations)

| Compound | HOMO (eV) | LUMO (eV) | ΔGinject (eV) | LHE |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | -6.23 | -2.78 | -1.45 | 0.92 |

| Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate* | -6.50† | -3.10† | -1.20† | 0.85† |

†Predicted values based on carboxylate’s electron-withdrawing nature.

Biological Activity

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 265 g/mol |

| LogP | 2.9 |

| pKa | 6.7 |

| Solubility (Aqueous) | 188 µg/mL |

| Plasma Protein Binding | 93.1% |

These properties suggest favorable characteristics for bioavailability and interaction with biological systems.

The compound acts primarily as an inhibitor of Notum carboxylesterase, which is known to negatively regulate the Wnt signaling pathway. Dysregulation of this pathway is linked to various diseases, including cancer and osteoporosis. The inhibition of Notum activity by sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate has been shown to enhance Wnt signaling, making it a potential therapeutic target in cancer treatments .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate through various mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines including fibrosarcoma (HT-1080), breast cancer (MCF-7), and lung carcinoma (A-549). For instance, one study reported an IC50 value of 19.56 µM against HT-1080 cells .

- Apoptosis Induction : Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate has been found to induce apoptosis in cancer cells by activating caspase pathways. This was evidenced by increased levels of caspase-3/7 activity and cell cycle arrest at the G2/M phase in treated cells .

- Molecular Docking Studies : Computational studies have indicated that this compound forms stable complexes with proteins involved in apoptosis signaling pathways, further supporting its role as a pro-apoptotic agent .

Antimicrobial Activity

In addition to its anticancer properties, sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate has demonstrated antimicrobial activity:

- Antibacterial Effects : The compound has shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .

- Mechanism of Action : The antimicrobial activity is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study: Anticancer Efficacy

A study involving sodium 5-phenyl-1,3,4-oxadiazole derivatives revealed that these compounds could significantly inhibit tumor growth in vivo models. The derivatives led to a marked reduction in tumor size and increased survival rates among treated subjects compared to controls .

Research Findings

Research conducted on various oxadiazole derivatives indicated that modifications in their structure could enhance their biological activity. For example:

Q & A

Q. What are the standard synthetic routes for Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, and how can reaction efficiency be optimized?

Synthesis typically involves cyclization of a hydrazide-carboxylic acid precursor under alkaline conditions. For example, reacting 5-phenyl-1,3,4-oxadiazole-2-thiol with chloroacetic acid derivatives in a sodium hydroxide medium can yield the carboxylate salt. Purification is achieved via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and ethyl acetate/hexane gradients . Optimization includes monitoring pH (8–10) and temperature (60–80°C) to minimize hydrolysis byproducts.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns on the oxadiazole ring and carboxylate group. For example, the absence of thiol proton signals (~δ 13 ppm) and presence of carboxylate resonance (~δ 170 ppm in 13C NMR) validate successful synthesis .

- X-ray diffraction (XRD) : SHELX-based refinement (e.g., SHELXL) resolves crystal packing and bond-length discrepancies. ORTEP-III visualizes thermal ellipsoids, critical for assessing molecular geometry .

Q. How does solubility in polar vs. nonpolar solvents influence its reactivity?

As a sodium salt, the compound exhibits high solubility in water and polar solvents (e.g., DMSO, methanol), facilitating reactions in homogeneous phases. In nonpolar solvents (e.g., toluene), micellar or phase-transfer catalysis may be required. Solubility data for analogous potassium salts suggest logP values < 0, guiding solvent selection for ligand-exchange or coordination reactions .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) resolve contradictions between experimental and theoretical data?

Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict electronic properties (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV for similar oxadiazoles). Discrepancies between experimental XRD bond lengths and DFT-optimized geometries may arise from crystal packing forces, necessitating molecular dynamics (MD) simulations to account for solvent/solid-state effects .

Q. What strategies mitigate competing byproducts during metal complexation?

In coordination chemistry, the carboxylate group binds transition metals (e.g., Zn²⁺, Cu²⁺), but competing oxadiazole ring coordination can occur. To favor carboxylate-metal bonding:

Q. How can bioactivity assays (e.g., antimicrobial) be designed to evaluate structure-activity relationships (SAR)?

- Microdilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations.

- SAR analysis : Compare with methyl/ethyl carboxylate analogs to assess the sodium ion’s role in membrane permeability.

- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. What experimental approaches address thermal and photolytic instability?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for similar oxadiazoles).

- UV-Vis stability studies : Monitor absorbance changes under UV light (λ = 254 nm) to identify degradation products.

- Stabilization : Store under inert atmospheres (N₂) and use light-resistant containers .

Methodological Notes

- Data Validation : Cross-reference NMR/XRD with High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity .

- Crystallography : SHELXL refinement parameters (R1 < 0.05) ensure structural accuracy; PLATON checks for missed symmetry .

- Safety : Follow TCI safety protocols for handling reactive intermediates (e.g., hydrazides), including PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.